

# An In-depth Technical Guide to the Properties of Pyridine-d5

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## Compound of Interest

Compound Name: Pyridine-d5

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## Introduction

**Pyridine-d5** ( $C_5D_5N$ ), also known as pentadeuteropyridine or perdeuteriopyridine, is the isotopically substituted form of pyridine where all five hydrogen atoms have been replaced with deuterium. This deuteration confers specific properties that make it an invaluable tool in a range of scientific disciplines, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[1] Furthermore, the principles underlying its utility are central to the field of drug development, where the strategic incorporation of deuterium can significantly enhance the pharmacokinetic profiles of therapeutic agents through the kinetic isotope effect.[2]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **Pyridine-d5**, detailed experimental protocols for its characterization, and a discussion of its applications in modern research.

## Core Properties of Pyridine-d5

The substitution of protium with deuterium results in a slight increase in molecular weight and density compared to its non-deuterated counterpart, while other physical properties remain largely similar.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Pyridine-d5** are summarized below. This data is crucial for its proper handling, storage, and application in experimental setups.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> D <sub>5</sub> N	[3][4]
Molecular Weight	84.13 g/mol	[1][5]
CAS Number	7291-22-7	[1][5]
Appearance	Colorless liquid	[5][6]
Odor	Disagreeable, fish-like	[5][7]
Density	1.05 g/mL at 25 °C	[1][6]
Melting Point	-41 °C	[1][8]
Boiling Point	114.4 °C	[1][6]
Flash Point	17 °C (62.6 °F)	[1][9]
Refractive Index (n <sub>20/D</sub> )	1.506	[1][6]
Isotopic Purity	≥99.5 atom % D	[1][9]
Solubility	Soluble in water, alcohol, ether, acetone, and benzene.	[6][10]
pH	8.5 (0.2 g/L)	[1][11]

## Spectroscopic Properties

The spectroscopic signature of **Pyridine-d5** is fundamental to its primary application as an NMR solvent. The key spectral data are outlined below.

Spectroscopic Data	Values	Reference(s)
$^1\text{H}$ NMR	Residual peaks at $\delta$ 8.74, 7.58, and 7.22 ppm.	[12][13]
$^{13}\text{C}$ NMR	Peaks at $\delta$ 150.35, 135.91, and 123.87 ppm.	[12][13]
Mass Spectrum (EI)	Molecular Ion ( $\text{M}^+$ ) at $m/z$ 84.	[5][14]
Infrared (IR) Spectrum	The infrared and Raman spectra have been extensively recorded over the range of 300–4000 $\text{cm}^{-1}$ , showing characteristic shifts from non-deuterated pyridine due to the C-D bonds.	[1][6][9]

## Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of **Pyridine-d5**. The following protocols provide a framework for common analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a  $^1\text{H}$  NMR spectrum of a compound of interest using **Pyridine-d5** as the solvent.

Methodology:

- Sample Preparation:
  - Accurately weigh 1-5 mg of the analyte into a clean, dry vial. The precise amount depends on the compound's molecular weight and the spectrometer's sensitivity.[5]
  - Add approximately 0.6-0.7 mL of **Pyridine-d5** to the vial.[5]
  - Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.[\[5\]](#)
- Instrument Parameters (Example: 400 MHz Spectrometer):
  - Spectrometer: Varian Unity INOVA 400MHz or equivalent.[\[15\]](#)
  - Temperature: 363 K (or as required by the experiment).[\[15\]](#)
  - Pulse Sequence: Standard Varian pulse sequences (e.g., s2pul).[\[15\]](#)
  - Referencing: Reference the spectrum to the residual solvent peak of **Pyridine-d5** (e.g., the low-field signal at 8.74 ppm).[\[15\]](#)
  - Data Processing: Apply appropriate weighting functions (e.g., sine bell or Gaussian) and zero-fill in all dimensions before Fourier Transformation to enhance resolution.[\[15\]](#)

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **Pyridine-d5** to confirm its molecular weight and isotopic purity.

Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **Pyridine-d5** in a volatile organic solvent (e.g., methanol or dichloromethane). A concentration of approximately 1 µg/mL is typically sufficient.
- Instrumentation and Conditions (Example: GC-MS with Electron Ionization):
  - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like **Pyridine-d5**.[\[16\]](#)
  - GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[\[16\]](#)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
- Oven Program: Initial temperature of 70°C (hold for 2 min), then ramp at 10°C/min to 200°C.[16]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
- Source Temperature: 230°C.[16]
- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Analysis:
  - The resulting mass spectrum should show a prominent molecular ion peak at  $m/z$  84, corresponding to  $[C_5D_5N]^+$ .
  - Analyze the isotopic distribution to confirm the high level of deuteration.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To record the infrared spectrum of **Pyridine-d5** to identify its characteristic vibrational modes.

Methodology:

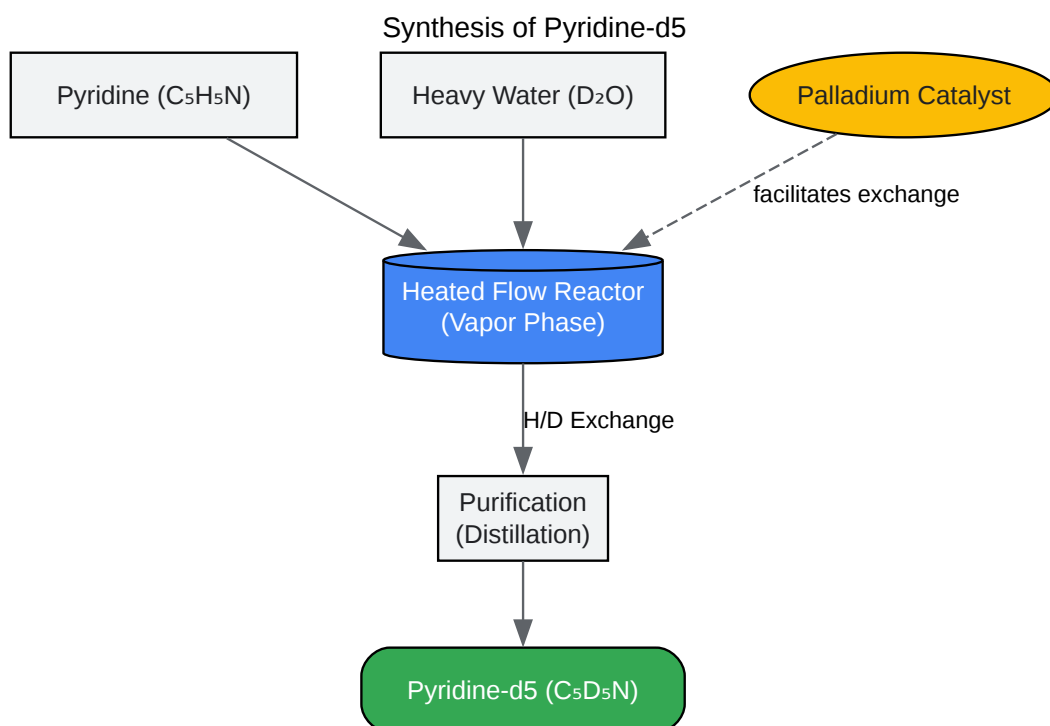
- Sample Preparation:
  - For liquid samples, a small drop of **Pyridine-d5** can be placed between two KBr or NaCl plates to form a thin film.
  - Alternatively, a gas-phase spectrum can be obtained by injecting a small amount into an evacuated gas cell.
- Instrumentation and Conditions:
  - Spectrometer: A high-resolution FTIR spectrometer (e.g., Perkin-Elmer Spectrum GX).
  - Technique: Transmission.

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  or better.
- Procedure: Record a background spectrum of the empty cell or clean plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum. The sample should be handled under a nitrogen atmosphere to minimize exposure to atmospheric moisture.

## Key Applications and Workflows

### Synthesis of Pyridine-d5

**Pyridine-d5** is typically synthesized via a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine and heavy water ( $\text{D}_2\text{O}$ ).<sup>[8][9]</sup> This process involves passing pyridine vapor and heavy water over a heated catalyst.

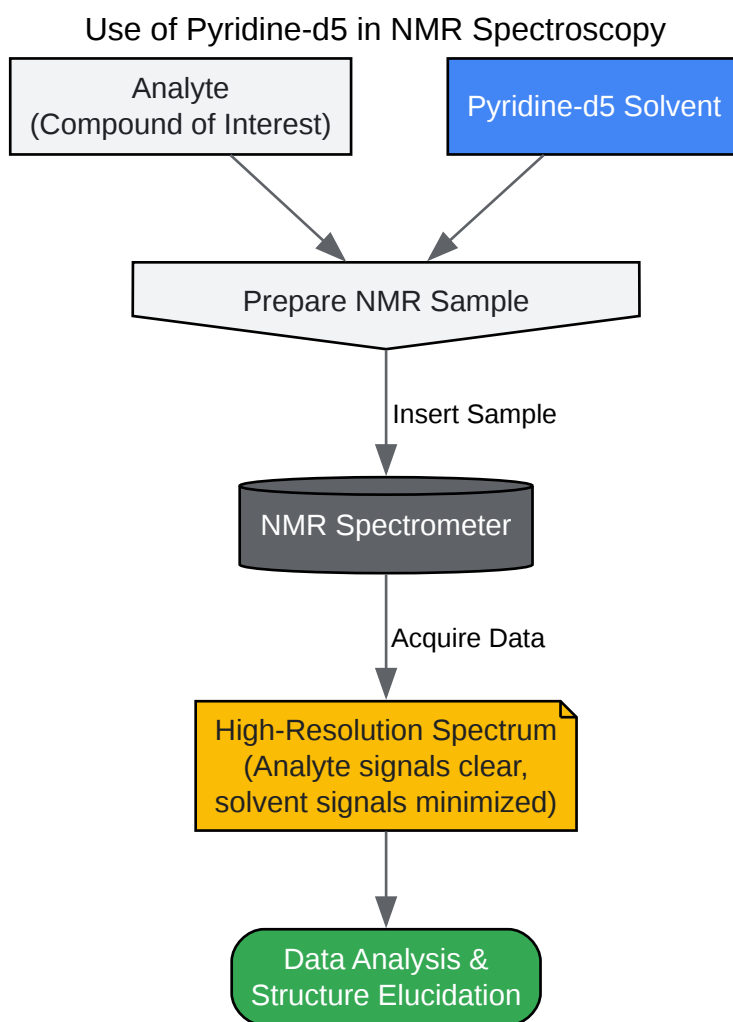


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Caption: Workflow for the synthesis of **Pyridine-d5**.

## Application in NMR Spectroscopy

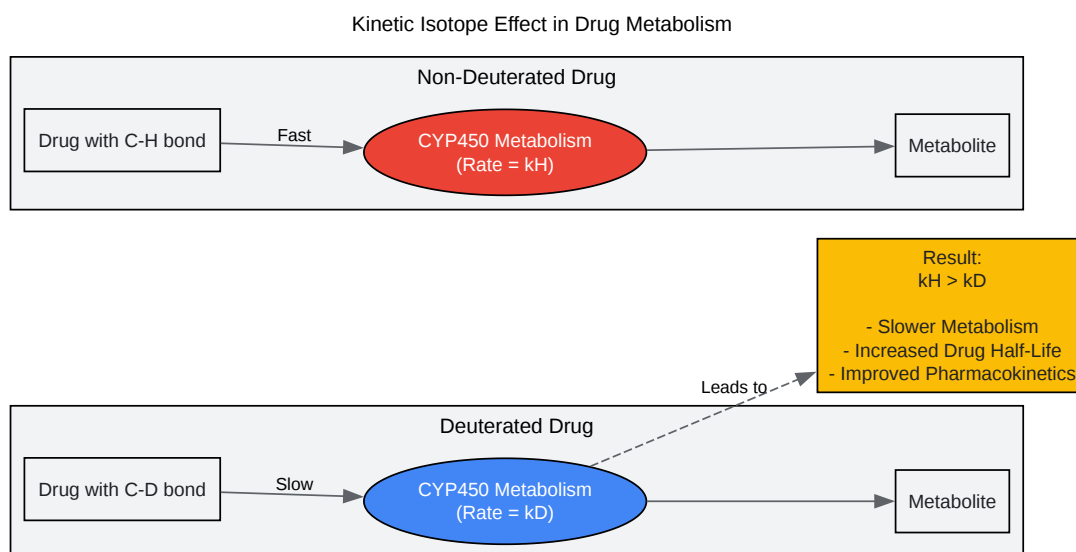
**Pyridine-d5**'s primary role is as a deuterated solvent for NMR spectroscopy. Its function is to dissolve the analyte without producing large solvent signals in the  $^1\text{H}$  NMR spectrum that would otherwise obscure signals from the compound of interest.

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Caption: Experimental workflow for NMR analysis using **Pyridine-d5**.

## Role in Drug Development: The Kinetic Isotope Effect

In drug development, replacing hydrogen with deuterium at a metabolically active site on a drug molecule can slow down its rate of metabolism. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions catalyzed by enzymes like Cytochrome P450.[6][10] While **Pyridine-d5** itself is a solvent, the principle of its creation is applied to drug candidates containing pyridine rings.



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Caption: Deuteration slows metabolism via the Kinetic Isotope Effect.

## Safety and Handling

**Pyridine-d5** is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[9] It can cause irritation to the skin, eyes, and respiratory tract.[9][12]

- **Handling:** Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ground and bond containers when transferring material to prevent static discharge.[16]
- **Storage:** Store in a cool, dry, well-ventilated area away from sources of ignition.[9] Keep the container tightly closed.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

**Pyridine-d5** is a cornerstone deuterated solvent with well-characterized physical, chemical, and spectroscopic properties. Its utility extends from providing a clear analytical window in NMR spectroscopy to illustrating the powerful concept of the kinetic isotope effect, a strategy increasingly employed in modern drug design to enhance the metabolic stability and therapeutic efficacy of new chemical entities. A thorough understanding of its properties, handling requirements, and applications is essential for researchers and scientists leveraging this versatile chemical tool.

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